![molecular formula C15H21ClN2O2 B13256593 1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13256593.png)
1-([2-(3-Methoxyphenyl)cyclopropyl]carbonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE is a chemical compound with the molecular formula C15H21ClN2O2. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE involves several steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from 3-methoxyphenyl cyclopropane.
Reaction Conditions: The reactions typically require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods are similar but scaled up to produce larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions: Reagents such as palladium catalysts, boronic acids, and bases are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-([2-(3-METHOXYPHENYL)CYCLOPROPYL]CARBONYL)PIPERAZINEHYDROCHLORIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as indole derivatives and other cyclopropane-containing molecules.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)cyclopropyl]-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-19-12-4-2-3-11(9-12)13-10-14(13)15(18)17-7-5-16-6-8-17;/h2-4,9,13-14,16H,5-8,10H2,1H3;1H |
InChI Key |
LXCAFXGWLWPVOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2C(=O)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13256513.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13256522.png)
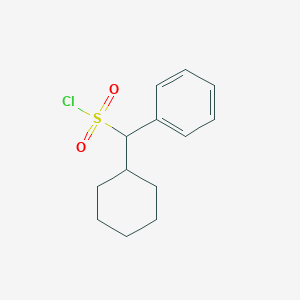
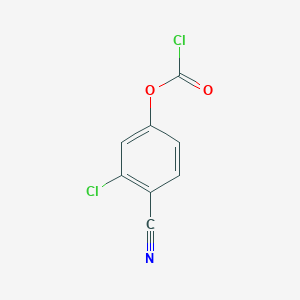


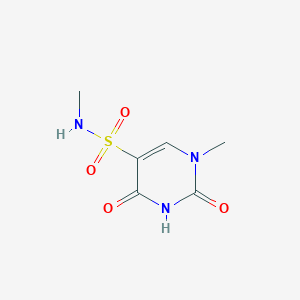
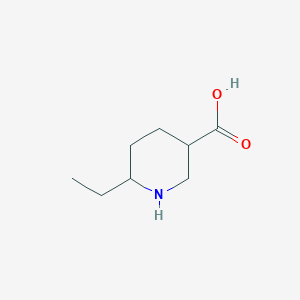
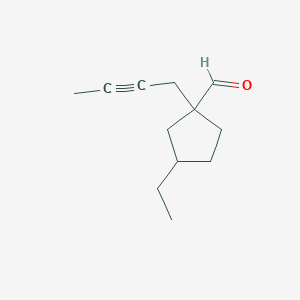

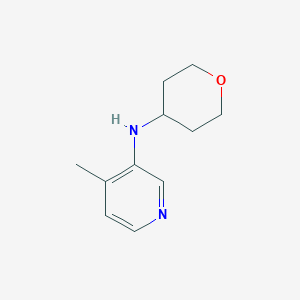
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13256574.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B13256590.png)
